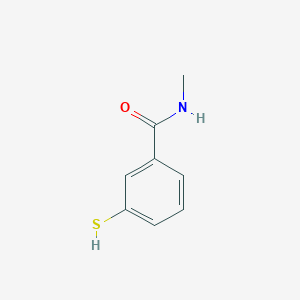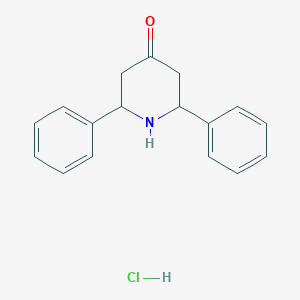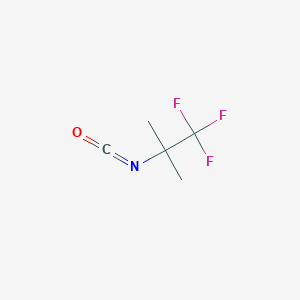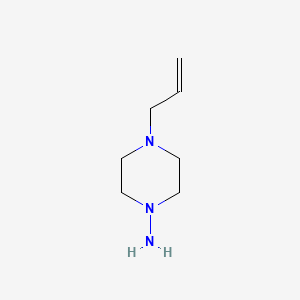
Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride
Vue d'ensemble
Description
Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride is a chemical compound with the CAS Number: 783301-96-2 . It has a molecular weight of 185.27 and a molecular formula of C10H19NO2 . The compound is typically in the form of a yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 0.965g/cm3 . It has a boiling point of 238.1ºC at 760 mmHg . The compound has a flash point of 97.8ºC .Mécanisme D'action
The exact mechanism of action of Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of neurotransmitters, such as acetylcholine, in the brain. This compound also increases the permeability of cell membranes, which may improve the flow of oxygen and nutrients to the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase glucose metabolism and oxygen consumption in the brain. It also increases the production of ATP, which is the primary energy source for cells. This compound has also been shown to increase the density of acetylcholine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride has several advantages for use in lab experiments. It is relatively safe and non-toxic, and it has a low risk of side effects. This compound is also readily available and easy to administer. However, this compound has limitations in terms of its effectiveness in certain neurological disorders. It may also have limited efficacy in healthy individuals.
Orientations Futures
There are several potential future directions for research on Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
Pyrrolidin-3-YL-acetic acid tert-butyl ester hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve memory, learning, and cognitive function in both healthy individuals and those with cognitive impairments. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)6-8-4-5-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFUDQIZOYJRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)
![Methyl benzo[c]isothiazole-4-carboxylate](/img/structure/B3272564.png)
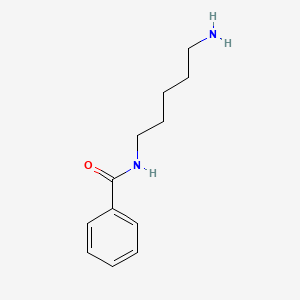
![4-[(Pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B3272574.png)
